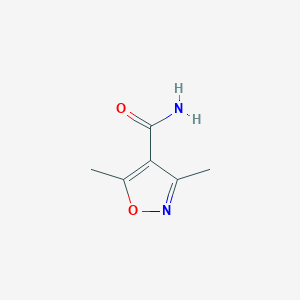

3,5-Dimethylisoxazole-4-carboxamide

Vue d'ensemble

Description

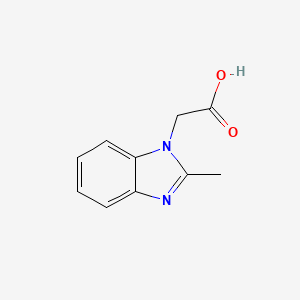

3,5-Dimethylisoxazole-4-carboxamide (DMICA) is a synthetic compound that has been used in scientific research for its potential applications in drug development, biochemistry, and physiology. DMICA is an isoxazole derivative, which is a type of heterocyclic compound that contains an oxygen atom in a ring of atoms. This oxygen atom can act as a nucleophile and can react with other molecules in a variety of ways. DMICA has been studied for its ability to interact with proteins, enzymes, and other molecules in the body, and it has been found to be useful in a variety of applications.

Applications De Recherche Scientifique

Synthesis and Chemical Analysis

One-Pot Synthesis of Isoxazole Derivatives : A method for synthesizing 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide derivatives, which included the use of 5-amino-3-methylisoxazole, has been developed. This synthesis method is efficient and general, supported by theoretical calculations (Guleli et al., 2019).

Radioactive Tracing in Brain Research : A radiotracer, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide, was developed for positron emission tomography (PET) imaging of fatty acid amide hydrolase in the brain. This compound showed high binding affinity and helped visualize FAAH in living brains (Shimoda et al., 2015).

Spectroscopic and Computational Analysis : A detailed theoretical and computational analysis of 3,5-dimethylisoxazole was conducted, providing insights into its structural and electronic properties. This included vibrational analysis, chemical shift calculations for NMR spectra, and molecular electrostatic potential analysis (Kavitha & Velraj, 2016).

Biological and Pharmaceutical Research

Development of Antidepressants : Research into the synthesis of 3-ethoxyquinoxalin-2-carboxamides, which involves 3,5-dimethylisoxazole, indicated potential in antidepressant-like activity. These compounds were evaluated in a forced swim test, showing promising results (Mahesh et al., 2011).

Alzheimer's Disease Research : A study focused on targeting the BACE1 active site flap in Alzheimer's disease research discovered a 6-dimethylisoxazole-substituted biaryl aminothiazine with improved BACE1 inhibitory activity. This led to significant brain Aβ reduction in rats, presenting a potential avenue for Alzheimer's disease treatment (Wu et al., 2016).

- to explore their potential as anticancer agents. These compounds were evaluated on breast cancer cell lines, showing notable cytotoxic effects, indicating their potential in cancer treatment strategies (Butler et al., 2013).

Advanced Materials and Applications

Photophysical Properties in Liquid Crystals : A study synthesized molecular systems with 3,5-dimethylisoxazole as photoswitches, which exhibited reversible "on and off" states controlled by light. These findings have implications for advanced material applications in liquid crystalline assembly and photophysics (Kumar et al., 2022).

Energetic Materials Research : Research into nitrogen-rich energetic compounds included the synthesis and characterization of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, a compound related to 3,5-dimethylisoxazole. These compounds exhibited high thermal stability and potential for use in energetic material applications (Qin et al., 2016).

Propriétés

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJOYRMAYLLOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353031 | |

| Record name | 3,5-Dimethylisoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylisoxazole-4-carboxamide | |

CAS RN |

74356-30-2 | |

| Record name | 3,5-Dimethylisoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)

![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)